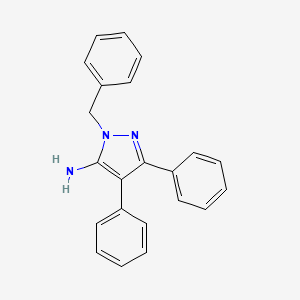![molecular formula C26H30N4O2S2 B15012654 1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B15012654.png)
1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA is a complex organic compound characterized by the presence of multiple functional groups, including urea, sulfanyl, and phenyl groups
Preparation Methods
The synthesis of 1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-[(2-METHYLPHENYL)SULFANYL]ETHYLAMINE and 3-[(2-[(2-METHYLPHENYL)SULFANYL]ETHYL)CARBAMOYL]ANILINE.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Coupling Reaction: The two intermediates are coupled under controlled conditions to form the final product. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA can be compared with other similar compounds, such as:
N-methyl-N-{2-[(2-methylphenyl)sulfanyl]ethyl}-1-butanamine hydrochloride: This compound shares the sulfanyl and phenyl groups but differs in its overall structure and functional groups.
2-[(4-methylphenyl)sulfanyl]ethyl phenyl sulfone: This compound contains a sulfone group instead of a urea moiety, leading to different chemical properties and applications.
Properties
Molecular Formula |
C26H30N4O2S2 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1-[2-(2-methylphenyl)sulfanylethyl]-3-[3-[2-(2-methylphenyl)sulfanylethylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C26H30N4O2S2/c1-19-8-3-5-12-23(19)33-16-14-27-25(31)29-21-10-7-11-22(18-21)30-26(32)28-15-17-34-24-13-6-4-9-20(24)2/h3-13,18H,14-17H2,1-2H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
BBGULIBKHCQVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCCNC(=O)NC2=CC(=CC=C2)NC(=O)NCCSC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15012587.png)
![4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol](/img/structure/B15012589.png)
![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15012594.png)
![4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B15012598.png)
![N-(3-bromophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B15012601.png)
![5,5'-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B15012613.png)
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-nitrophenol](/img/structure/B15012617.png)

![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4,6-dichlorophenol](/img/structure/B15012631.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15012637.png)
![6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B15012639.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15012645.png)
![N,N-diethyl-2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrobenzenesulfonamide](/img/structure/B15012651.png)
![N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15012655.png)
